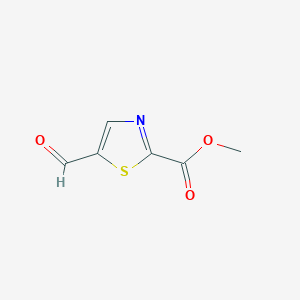

Methyl 5-formyl-1,3-thiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

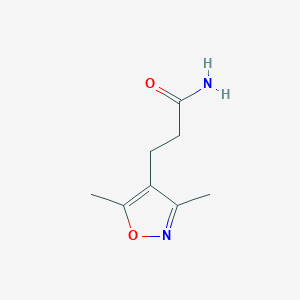

“Methyl 5-formyl-1,3-thiazole-2-carboxylate” is a chemical compound with the molecular weight of 171.18 . It belongs to the family of thiazoles, which are 5-membered heterocyclic compounds that contain both sulfur and nitrogen .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H5NO3S . It has a monoisotopic mass of 170.999008 Da .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 296.3±32.0 °C at 760 mmHg, and a flash point of 133.0±25.1 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Catalytic Applications

Methyl 5-formyl-1,3-thiazole-2-carboxylate derivatives have been explored as catalysts in chemical reactions. For instance, thiazolium carbene catalysts derived from vitamin B1, closely related to this compound, are utilized for the N-formylation and N-methylation of amines using CO2 as the carbon source. This process represents a sustainable approach for synthesizing pharmaceuticals and natural products under ambient conditions (Das et al., 2016).

Synthesis of Heterocycles

This compound is employed as a precursor in the synthesis of complex heterocycles. Research has detailed the bromination of this compound to produce 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor for the synthesis of isoxazole-fused heterocycles, demonstrating its versatility in organic synthesis (Roy et al., 2004).

Biological Activity Studies

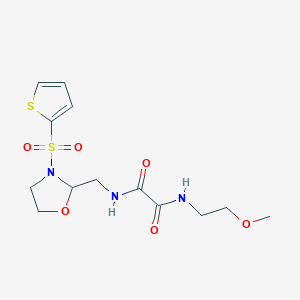

Compounds derived from this compound have been synthesized and evaluated for their biological activities. For example, substituted thiazole-5-carboxaldehydes and their ylidenenitriles derivatives have been investigated for antibacterial and antifungal activities, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Thumar & Patel, 2009).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been utilized in the development of novel analytical methodologies. For instance, a method involving chemical labeling combined with mass spectrometry analysis has been developed for the sensitive determination of formylated DNA and RNA, using derivatives of this compound (Jiang et al., 2017).

Material Science

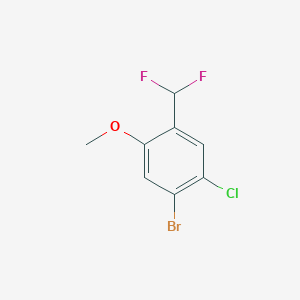

In material science, this compound derivatives have been explored for the synthesis of novel materials. A study described the synthesis of a highly water-soluble fluorescent and colorimetric pH probe, demonstrating the application of these derivatives in creating sensitive and selective sensors for environmental and biological monitoring (Diana et al., 2020).

Mécanisme D'action

Target of Action

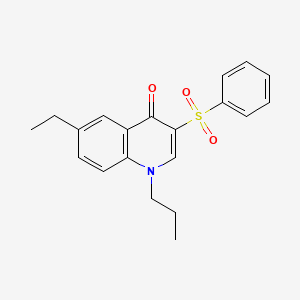

Thiazole derivatives have been found to interact with various biological targets, including enzymes like topoisomerase ii .

Mode of Action

Some thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Propriétés

IUPAC Name |

methyl 5-formyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODYMCKJBSFJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide](/img/structure/B2831736.png)

![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)